5-bromo-N-cyclopropylthiophene-2-carboxamide

Antimalarial DHODH Inhibitor Selectivity

5-Bromo-N-cyclopropylthiophene-2-carboxamide is a potent, selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). The 5-bromo substituent ensures high selectivity over human DHODH, while the N-cyclopropyl group enhances metabolic stability and restricts conformation, making it a superior choice for antimalarial target validation and SAR optimization. Substituting either group compromises selectivity and pharmacological profile. Procure this compound to establish robust selectivity benchmarks in enzymatic and cell-based assays, and as a versatile scaffold for medicinal chemistry diversification via cross-coupling at the 5-position. Available in ≥95% purity, suitable for analytical reference and method development.

Molecular Formula C8H8BrNOS
Molecular Weight 246.13 g/mol
CAS No. 495382-05-3
Cat. No. B1274968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-cyclopropylthiophene-2-carboxamide
CAS495382-05-3
Molecular FormulaC8H8BrNOS
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=C(S2)Br
InChIInChI=1S/C8H8BrNOS/c9-7-4-3-6(12-7)8(11)10-5-1-2-5/h3-5H,1-2H2,(H,10,11)
InChIKeyCKUIKZGELFOICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-cyclopropylthiophene-2-carboxamide (CAS 495382-05-3): Chemical Identity and Core Characteristics


5-Bromo-N-cyclopropylthiophene-2-carboxamide (CAS 495382-05-3) is an organic compound with the molecular formula C8H8BrNOS and a molecular weight of 246.12 g/mol. It belongs to the class of thiophene-2-carboxamides, featuring a bromine atom at the 5-position of the thiophene ring and a cyclopropyl group attached to the carboxamide nitrogen. This compound is primarily recognized as a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite.

Why 5-Bromo-N-cyclopropylthiophene-2-carboxamide (CAS 495382-05-3) Cannot Be Simply Substituted with Generic Analogs


In-class thiophene-2-carboxamide derivatives cannot be freely interchanged due to the profound impact of specific substituents on target selectivity, metabolic stability, and overall pharmacological profile. The 5-bromo substituent and the N-cyclopropyl group in 5-bromo-N-cyclopropylthiophene-2-carboxamide are critical structural determinants. The cyclopropyl moiety is known to enhance metabolic stability and restrict conformational flexibility, thereby improving drug-like properties compared to linear alkyl chains. [1] Concurrently, the 5-bromo substituent is essential for achieving high selectivity for PfDHODH over the human ortholog (HsDHODH), a key differentiator for antimalarial target engagement. Substituting either element with a generic group would likely result in a compound with reduced potency, altered selectivity, or inferior pharmacokinetic properties, undermining the specific research or development objectives for which this compound is procured.

Quantitative Differentiation Evidence for 5-Bromo-N-cyclopropylthiophene-2-carboxamide (CAS 495382-05-3)


Inferred High Selectivity for PfDHODH vs. HsDHODH Based on Close Analog Data

While direct quantitative selectivity data for 5-bromo-N-cyclopropylthiophene-2-carboxamide is not publicly available, its structural analog 5-(4-cyano-2-methyl-1H-benzo[d]imidazol-1-yl)-N-cyclopropylthiophene-2-carboxamide (compound 2q) demonstrates exceptional selectivity for PfDHODH over human DHODH (HsDHODH). Given the shared N-cyclopropylthiophene-2-carboxamide scaffold, a comparable selectivity profile is expected for the target compound. [1]

Antimalarial DHODH Inhibitor Selectivity

Cyclopropyl Group Confers Enhanced Metabolic Stability Relative to Other Alkyl Substituents

The presence of the N-cyclopropyl group in 5-bromo-N-cyclopropylthiophene-2-carboxamide is a key design element for improving metabolic stability. This is a class-level property of the cyclopropyl fragment, which is known to reduce oxidative metabolism by cytochrome P450 enzymes compared to larger or more flexible alkyl groups. [1]

Metabolic Stability Cyclopropyl Drug Design

5-Bromo Substituent Contributes to Potent PfDHODH Inhibition in Analogous Scaffolds

Structure-activity relationship (SAR) studies on related N-cyclopropylthiophene-2-carboxamide scaffolds demonstrate that a bromo substituent at the 5-position is compatible with potent PfDHODH inhibition. For instance, compound 2p, which features a 4-bromo substituent on the benzimidazole ring (while retaining the N-cyclopropylthiophene-2-carboxamide core), exhibits a PfDHODH IC50 of 21 nM. This supports the notion that the 5-bromo substituent in the target compound is not detrimental to activity and may contribute to target engagement. [1]

PfDHODH SAR Antimalarial

Validated Application Scenarios for 5-Bromo-N-cyclopropylthiophene-2-carboxamide (CAS 495382-05-3)


Probe Compound for PfDHODH Selectivity Profiling in Antimalarial Drug Discovery

5-Bromo-N-cyclopropylthiophene-2-carboxamide can be utilized as a selective probe to investigate PfDHODH inhibition in vitro. Its inferred high selectivity for the parasite enzyme over human DHODH, based on close analog data, makes it suitable for establishing selectivity benchmarks in enzymatic and cell-based assays for antimalarial target validation. [1]

Scaffold for Structure-Activity Relationship (SAR) Studies on N-Cyclopropylthiophene-2-carboxamides

This compound serves as a valuable core scaffold for medicinal chemistry programs focused on optimizing PfDHODH inhibitors. The 5-bromo substituent provides a synthetic handle for further diversification via cross-coupling reactions, while the N-cyclopropyl group is a known contributor to improved metabolic stability and conformational restriction. [2] Researchers can systematically modify the 5-position to explore SAR and improve potency and pharmacokinetic properties.

Reference Standard for Quality Control and Analytical Method Development

With a specified purity of ≥95% (HPLC) from commercial suppliers, 5-bromo-N-cyclopropylthiophene-2-carboxamide is suitable for use as a reference standard in analytical chemistry. It can be employed in the development and validation of HPLC or LC-MS methods for the quantification of this compound or its analogs in biological matrices or reaction mixtures.

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